Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride
Description
Properties
IUPAC Name |
ethyl 2-naphthalen-1-ylethanimidate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-2-16-14(15)10-12-8-5-7-11-6-3-4-9-13(11)12;/h3-9,15H,2,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZZGEVZGWWEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC1=CC=CC2=CC=CC=C21.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride typically involves the reaction of 1-naphthylacetonitrile with ethanol in the presence of hydrochloric acid . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as an impurity standard in the quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Comparison
Key Structural Analogs:
(Naphthalen-1-yl)acetonitrile (CAS 132-75-2) Structure: Naphthalen-1-yl methyl group bonded to a nitrile (-CN).
Naphazoline Hydrochloride (CAS 550-99-2)
- Structure : Imidazole ring substituted with naphthalen-2-ylmethyl and dihydro groups.
- Key Difference : The imidazole ring confers basicity and vasoconstrictive properties, unlike the carboximidate’s hydrolytic sensitivity .
N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide Hydrochloride (CAS 73664-32-1) Structure: Acetamide linked to an ethylenediamine group. Key Difference: The amide and amine functionalities enhance hydrogen-bonding capacity, contrasting with the imidate’s ester-like reactivity .
1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea Structure: Thiourea core with naphthalene and diphenylethyl substituents. Key Difference: Bulky aromatic groups and thiourea moiety suggest receptor-binding applications, diverging from the carboximidate’s hydrolytic pathway .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility Traits |
|---|---|---|---|---|
| Ethyl 2-(naphthalen-1-yl)ethanecarboximidate HCl | C₁₅H₁₈ClNO | 279.76 g/mol | Carboximidate, hydrochloride | High polarity due to ionic form |
| (Naphthalen-1-yl)acetonitrile | C₁₂H₉N | 167.21 g/mol | Nitrile | Low polarity, organic-soluble |
| Naphazoline HCl | C₁₄H₁₅ClN₂ | 252.73 g/mol | Imidazole, hydrochloride | Water-soluble (ionic) |
| N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide HCl | C₁₄H₁₇ClN₂O | 288.75 g/mol | Amide, amine, hydrochloride | Moderate polarity |
- Note: The hydrochloride salt in the target compound and Naphazoline HCl improves aqueous solubility compared to non-ionic analogs like (naphthalen-1-yl)acetonitrile .
Biological Activity
Overview
Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride, with the molecular formula C14H16ClNO and a molecular weight of 249.74 g/mol, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- CAS Number : 43002-67-1
- IUPAC Name : Ethyl 2-naphthalen-1-ylethanimidate; hydrochloride
- Molecular Structure :
This compound operates through various biological pathways. It is believed to interact with specific enzymes and receptors, potentially acting as an inhibitor or modulator. This interaction can lead to significant changes in cellular processes, although the precise molecular targets remain under investigation.
Pharmacological Research
Research indicates that this compound may have therapeutic implications in several areas:
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells .
- Neuroprotective Effects : There is ongoing investigation into its potential neuroprotective effects, particularly in models of neurodegenerative diseases.
- Antimicrobial Properties : Some studies have indicated that it may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment .
Study on Neuroprotective Effects
A study conducted on the neuroprotective effects of this compound involved animal models subjected to oxidative stress. The results indicated a significant reduction in neuronal damage markers when treated with the compound compared to control groups. This suggests its potential utility in treating conditions like Alzheimer's disease .
Antioxidant Activity Assessment
In vitro assays were performed to evaluate the antioxidant capacity of the compound. Using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, this compound demonstrated a dose-dependent scavenging effect on free radicals, indicating its potential as an antioxidant agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-(naphthalen-1-yl)ethanimidate hydrochloride | Similar imidate structure | Potentially similar neuroprotective effects |
| Donepezil Impurity 34 HCl | Related naphthalene structure | Known for its use in Alzheimer's treatment |
| Ethyl 1-naphthyliminoacetate hydrochloride | Different side chain | Investigated for various pharmacological activities |
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride?
The compound is typically synthesized via alkylation or carboximidate formation. A common method involves reacting 2-(naphthalen-1-yl)ethanecarboxylic acid derivatives with ethyl chloroformate or ethyl iodide in the presence of a base (e.g., sodium hydride). For example, analogous imidate syntheses (e.g., Ethyl 2-(4-methoxyphenyl)ethanecarboximidate hydrochloride) use HCl in diethyl ether for precipitation and purification . Post-synthesis, purification via recrystallization or column chromatography ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm the imidate group and naphthalene substituents.
- Mass spectrometry (HRMS) for molecular weight verification (e.g., [M + H]+ peaks as in related compounds ).
- Elemental analysis to validate stoichiometry and purity.
- IR spectroscopy to identify functional groups like C=N and C-O stretches .
Q. How is purity assessed, and what are common impurities?
Purity is evaluated via HPLC (e.g., λmax ~255 nm for related naphthalene derivatives ). Impurities often arise from incomplete alkylation or hydrolysis byproducts. For example, (Naphthalen-1-yl)acetonitrile or ethyl esters are common impurities in carboximidate syntheses, detectable using EP/Pharmaceutical Reference Standards .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity?
- Solvent selection : Polar aprotic solvents (e.g., ethyl acetate) improve solubility and reduce side reactions .
- Temperature control : Lower temperatures (~0°C) minimize hydrolysis of the imidate group during synthesis .
- Catalyst use : Bases like 4-dimethylaminopyridine (DMAP) can accelerate carboximidate formation .
- Stoichiometric ratios : Excess ethylating agents (1.5–2 eq) drive reactions to completion .
Q. What crystallographic methods elucidate the compound’s molecular structure?
Single-crystal X-ray diffraction (SCXRD) is employed to determine bond lengths, angles, and packing arrangements. For example, related naphthalene-containing esters crystallize in monoclinic systems (space group P21) with unit cell parameters (e.g., a = 11.4253 Å, β = 92.718°) . Key structural features include planar naphthalene rings and C=O bond lengths (~1.207 Å), confirming the imidate moiety .
Q. How are stability and degradation profiles analyzed under varying conditions?
- Thermal stability : Thermogravimetric analysis (TGA) assesses decomposition temperatures.
- Hydrolytic stability : Incubation in aqueous buffers (pH 1–13) at 37°C monitors imidate hydrolysis to carboxylic acids .
- Photostability : UV-Vis spectroscopy tracks degradation under light exposure (e.g., λmax shifts indicate structural changes) . Storage at -20°C in anhydrous conditions is recommended for long-term stability .
Q. What in vitro assays evaluate biological activity or enzyme interactions?
- Acetylcholinesterase (AChE) inhibition : Mosquito AChE assays (IC50 measurements) are used for related carboximidate derivatives .
- Receptor binding studies : Radioligand displacement assays (e.g., for opioid or adrenergic receptors) assess affinity, leveraging structural similarities to pharmacologically active naphthalene derivatives .
- Cytotoxicity screening : MTT assays on cell lines (e.g., HEK293) determine IC50 values for therapeutic potential .
Methodological Considerations
- Contradiction resolution : Discrepancies in synthetic yields (e.g., 82% vs. lower yields) may arise from solvent purity or reaction scale. Reproducibility requires strict moisture control .
- Advanced impurity profiling : LC-MS/MS identifies trace impurities (e.g., <0.1%) using reference standards like N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide Hydrochloride .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
